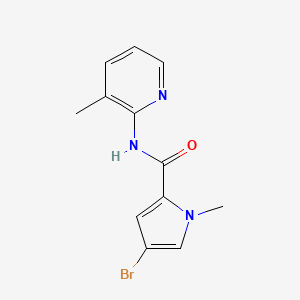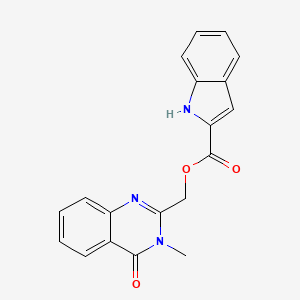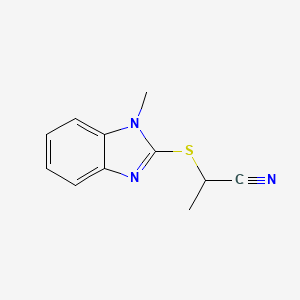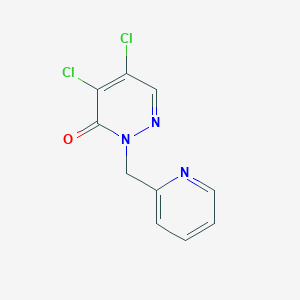
3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is not fully understood. However, studies have shown that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects in the body. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for research on 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one. One of the areas of interest is the development of more potent and selective derivatives of this compound for use as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, further studies are needed to elucidate the mechanism of action and identify the molecular targets of this compound.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its pharmacological properties have been studied for its anticancer, anti-inflammatory, and antimicrobial activities, as well as its potential as a therapeutic agent for neurological disorders. Future research is needed to optimize its pharmacological properties and elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported in the literature. One of the commonly used methods involves the reaction of 2-aminopyridine with 2-methylpropyl isocyanate and 4-chloro-3-nitrobenzoic acid in the presence of a catalyst such as triethylamine. The reaction mixture is then subjected to reflux conditions, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
The potential applications of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in scientific research are vast. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)11-20-16(15-9-5-6-10-18-15)19-14-8-4-3-7-13(14)17(20)21/h3-10,12,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDEGWAHKMOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)


![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)


![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)
